3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole
Description
3,5-Dibromo-1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-1,2,4-triazole (CAS: 106724-84-9) is a brominated 1,2,4-triazole derivative with a tetrahydro-2H-pyran-2-ylmethyl substituent. Its molecular formula is C₇H₉Br₂N₃O, and it has a molecular weight of 310.97 g/mol . The compound is characterized by two bromine atoms at positions 3 and 5 of the triazole ring and a tetrahydropyran-protected methyl group at position 1. The compound is stored under inert conditions at 2–8°C, indicating sensitivity to environmental degradation .
Properties
Molecular Formula |
C8H11Br2N3O |
|---|---|
Molecular Weight |
325.00 g/mol |
IUPAC Name |
3,5-dibromo-1-(oxan-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H11Br2N3O/c9-7-11-8(10)13(12-7)5-6-3-1-2-4-14-6/h6H,1-5H2 |
InChI Key |
OCOQMSVDNADSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CN2C(=NC(=N2)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole typically involves the bromination of a suitable triazole precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
General Approach
The synthesis typically involves two main steps :
-
Bromination of a precursor triazole derivative.
-
Cyclization to form the triazole ring.
Reaction Conditions and Yields
Example Alkylation Protocol (Adapted from ):
-
Dissolve 3,5-dibromo-1H-1,2,4-triazole in DMF.
-
Add sodium hydride (60% dispersion) and stir for 30 min at room temperature.
-
Introduce alkylating agent (e.g., 3-(bromomethyl)-3-methyloxetane) and stir at 40°C overnight.
-
Extract with ethyl acetate and purify via column chromatography.
Nucleophilic Aromatic Substitution
The bromine substituents on the triazole ring enable nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
-
Mechanism : Deprotonation of the triazole ring activates the site for nucleophilic attack.
-
Application : Introduction of substituents via alkylating agents (e.g., methanesulfonates) .
Cycloaddition Reactions
Triazoles are known participants in Huisgen cycloaddition (click chemistry), forming 1,2,3-triazoles. While specific data for this compound is limited, analogous triazoles undergo such reactions under copper catalysis .
Alkylation and Functionalization
The tetrahydropyran-2-yl group can be further functionalized:
-
Example : Reaction with sodium hydride and alkylating agents (e.g., 2-methoxyethyl methanesulfonate) yields derivatives with modified substituents .
Medicinal Chemistry
Triazoles with bromine substituents often exhibit enhanced antimicrobial activity due to their electron-withdrawing effects, which can modulate interactions with biological targets . While direct biological data for this compound is unavailable, its structural similarity to active analogs suggests potential utility as a precursor for therapeutic agents .
Key Research Findings
-
High-Yield Synthesis : Alkylation reactions using sodium hydride in DMF achieve yields up to 98.5% .
-
Thermal Stability : Reaction conditions at 120°C (e.g., cyclization) demonstrate robustness under elevated temperatures .
-
Structural Influence : The tetrahydropyran-2-yl group likely stabilizes the triazole ring, enabling selective reactivity.
Scientific Research Applications
3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole has various applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit the activity of enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes.
Comparison with Similar Compounds
Key Observations :
- Stability : The target compound’s requirement for inert storage contrasts with simpler derivatives (e.g., fluorobenzyl), suggesting higher sensitivity to oxidation or hydrolysis .
Commercial Availability
- In contrast, simpler derivatives (e.g., fluorophenyl-methyl triazoles) remain accessible, suggesting higher demand or easier synthesis .
Biological Activity
3,5-Dibromo-1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by relevant data and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 310.97 g/mol
- Density : 2.2 ± 0.1 g/cm³
- Boiling Point : 424.3 ± 55.0 °C at 760 mmHg
- Storage Conditions : Recommended at 2–8 °C in an inert atmosphere .
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities. Specifically, triazole compounds have been reported to possess:
- Antiviral Activity : Inhibition of viral replication.
- Antibacterial Activity : Effectiveness against various bacterial strains.
- Anticancer Properties : Induction of apoptosis in cancer cells.
Antiviral Activity
A study focused on triazole derivatives demonstrated that modifications in the structure significantly affect antiviral potency. The introduction of specific substituents enhances the compound's ability to inhibit viral replication. For instance, compounds with a hydroxyl group at specific positions showed increased efficacy against viral strains .
Antibacterial Activity
Triazole derivatives have also been evaluated for their antibacterial properties. The structure-activity relationship (SAR) analysis revealed that certain modifications lead to enhanced activity against Gram-positive and Gram-negative bacteria. Compounds with bulky groups at specific positions exhibited higher antibacterial activity compared to their counterparts without such modifications .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, certain derivatives demonstrated IC values in the micromolar range against breast and lung cancer cell lines .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
